molecular formula C19H22N2O B4814359 (2-METHYLPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE

(2-METHYLPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE

Cat. No.: B4814359
M. Wt: 294.4 g/mol
InChI Key: BXUHBNZXVNVTBT-UHFFFAOYSA-N
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Description

(2-METHYLPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE is a synthetic organic compound characterized by the presence of two 2-methylphenyl groups attached to a piperazine ring via a methanone linkage

Safety and Hazards

The safety and hazards of 1-(2-Methylbenzyl)piperazine include the statements: H302-H315-H319-H335, which indicate that it is harmful if swallowed .

Future Directions

Piperazine-based compounds are gaining prominence in today’s research due to their wide range of applications in the field of medicine and chemistry . Future research may focus on exploring the unexplored chemical space of piperazine derivatives and developing efficient and asymmetric syntheses of carbon-substituted piperazines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-METHYLPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE typically involves the reaction of 2-methylphenyl derivatives with piperazine under controlled conditions. One common method includes the acylation of piperazine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the yield and reduce production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanone linkage, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methanone group to a methylene group, potentially altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Methylene derivatives.

    Substitution: Halogenated or nitro-substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

  • Methanone, (4-methylphenyl)phenyl-
  • 2-(4-methylphenyl)sulfonylpiperazino-1-morpholino-1-ethanone

Comparison: (2-METHYLPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE is unique due to the presence of two 2-methylphenyl groups and a piperazine ring, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for distinct applications in research and industry.

Properties

IUPAC Name

(2-methylphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-15-7-3-5-9-17(15)19(22)21-13-11-20(12-14-21)18-10-6-4-8-16(18)2/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUHBNZXVNVTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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